molecular formula C7H11F2NO B12950850 5,5-Difluoro-7-oxa-2-azaspiro[3.5]nonane

5,5-Difluoro-7-oxa-2-azaspiro[3.5]nonane

Cat. No.: B12950850
M. Wt: 163.16 g/mol
InChI Key: OUXPWLQDQIUZSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Difluoro-7-oxa-2-azaspiro[3.5]nonane (CAS 2092404-74-3) is a high-value spirocyclic building block with a molecular formula of C7H11F2NO and a molecular weight of 163.17 g/mol, offered with a guaranteed purity of not less than (NLT) 97% . This compound belongs to a class of rigid heterospirocyclic scaffolds that are highly prized in medicinal chemistry and drug discovery. The fundamental spirane framework consists of two monocyclic rings linked in an orthogonal relationship by a common spiroatom, resulting in a rigid, three-dimensional structure . This rigidity provides a stiff scaffold for the spatial disposition of functional groups, making it an excellent framework for constructing pharmacophoric elements and for use in metal coordination chemistry . The incorporation of two fluorine atoms and multiple heteroatoms (O, N) within this constrained system enhances its potential to modulate the physicochemical properties, metabolic stability, and binding characteristics of lead compounds. As a critical intermediate, it is essential for the synthesis of novel active pharmaceutical ingredients (APIs) and is manufactured under ISO quality systems to ensure consistency for global pharmaceutical research . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C7H11F2NO

Molecular Weight

163.16 g/mol

IUPAC Name

5,5-difluoro-7-oxa-2-azaspiro[3.5]nonane

InChI

InChI=1S/C7H11F2NO/c8-7(9)5-11-2-1-6(7)3-10-4-6/h10H,1-5H2

InChI Key

OUXPWLQDQIUZSM-UHFFFAOYSA-N

Canonical SMILES

C1COCC(C12CNC2)(F)F

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Compound 1: 3-((benzylamino)methyl)oxetane cycloalkane-3-ol (a key precursor)
  • Reagents: Chloroacetyl chloride, bases (triethylamine, pyridine, potassium carbonate), reducing agents (lithium aluminum hydride), catalysts for hydrogenation.

Stepwise Synthesis

Step Reaction Description Reagents/Conditions Outcome
1. Acylation Reaction of compound 1 with chloroacetyl chloride in presence of a base Solvent: dichloromethane or acetonitrile; Base: triethylamine or potassium carbonate; Temp: ≤10 °C, then room temp; Time: ~16 hrs Formation of compound 2 (chloroacetylated intermediate)
2. Cyclization Self-cyclization of compound 2 under inert atmosphere Base: sodium hydride or n-butyl lithium; Solvent: inert solvent; Temp: controlled; Atmosphere: inert (N2) Formation of compound 3 (spirocyclic intermediate)
3. Reduction Reduction of compound 3 to compound 4 Reducing agent: lithium aluminum hydride; Solvent: inert; Temp: controlled; Molar ratio compound 3:reducing agent ~1:1.1-2 Conversion to reduced intermediate
4. Catalytic Hydrogenation Removal of benzyl protecting group from compound 4 Catalyst: Pd/C; Hydrogen pressure: 20-100 psi; Temp: 20-50 °C; Time: 8-20 hrs; Additive: acetic acid as activator Final product: 5,5-Difluoro-7-oxa-2-azaspiro[3.5]nonane (compound 5)

This four-step sequence is designed for high yield, ease of operation, and suitability for scale-up.

Reaction Conditions and Optimization

  • Bases: Triethylamine, pyridine, diisopropylethylamine, and potassium carbonate are used in the acylation step to neutralize HCl and promote reaction.
  • Cyclization: Strong bases like sodium hydride or organolithium reagents facilitate intramolecular cyclization under inert atmosphere to prevent side reactions.
  • Reduction: Lithium aluminum hydride is preferred for its strong reducing power, with molar ratios carefully controlled to avoid over-reduction.
  • Hydrogenation: Catalytic hydrogenation under mild pressure and temperature removes benzyl protecting groups efficiently; acetic acid enhances catalyst activity.

Yields and Purification

  • The overall yield for the four-step synthesis is reported to be high, with individual step yields ranging from moderate to excellent (e.g., 60% yield for the final oxalate salt form).
  • Purification is typically achieved by column chromatography after acylation and by crystallization or salt formation in the final step.
  • The oxalate salt of the compound is often isolated to improve stability and handling.

Comparative Notes on Alternative Methods

  • Some literature reports nucleophilic aromatic substitution (SNAr) reactions to build related spirocyclic systems, but these are less directly applicable to 5,5-difluoro derivatives.
  • Commercial availability of related fluorinated spiro compounds is limited, and custom synthesis often follows the above multi-step approach.
  • Alternative protecting groups and solvents have been explored but the benzyl group and dichloromethane/acetonitrile solvents remain standard due to their balance of reactivity and ease of removal.

Summary Table of Preparation Method

Step Starting Material Reagents & Conditions Product Yield (%) Notes
1 3-((benzylamino)methyl)oxetane cycloalkane-3-ol Chloroacetyl chloride, triethylamine, DCM, ≤10 °C to RT, 16 h Compound 2 ~80-90 TLC monitored, column chromatography purification
2 Compound 2 Sodium hydride, inert solvent, inert atmosphere Compound 3 High Self-cyclization step
3 Compound 3 LiAlH4, inert solvent, inert atmosphere Compound 4 85-95 Controlled molar ratio
4 Compound 4 Pd/C, H2 (20-100 psi), 20-50 °C, 8-20 h, acetic acid 5,5-Difluoro-7-oxa-2-azaspiro[3.5]nonane 60-80 Catalytic hydrogenation, final deprotection

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoro-7-oxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of fluorinated derivatives .

Scientific Research Applications

5,5-Difluoro-7-oxa-2-azaspiro[3.5]nonane has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5-Difluoro-7-oxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biomolecules, affecting their function. The exact pathways and targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights key spiro[3.5]nonane derivatives and their structural differences:

Compound Name Substituents/Modifications Key Features Applications/Findings
5,5-Difluoro-7-oxa-2-azaspiro[3.5]nonane 5,5-diF, 7-oxa, 2-aza High electronegativity from fluorine; potential metabolic stability Likely candidate for CNS-targeting drugs due to spirocyclic rigidity .
2-Oxa-7-azaspiro[3.5]nonane hemioxalate 2-oxa, 7-aza, no fluorine Hemioxalate salt form enhances solubility Used in synthesis of bioactive molecules (e.g., EGFR inhibitors) .
2-Fluoro-7-azaspiro[3.5]nonane HCl 2-F, 7-aza Single fluorine substitution; HCl salt improves bioavailability Available commercially for drug discovery screening .
7-Boc-2-cyano-7-azaspiro[3.5]nonane Boc-protected amine, 2-cyano Functional groups enable further derivatization Intermediate in peptide-mimetic drug synthesis .
5-Boc-8-hydroxy-2-oxa-5-azaspiro[3.5]nonane 5-Boc, 8-OH, 2-oxa Hydroxyl group for hydrogen bonding; Boc protection Explored in kinase inhibitor development .
2-Oxa-5,8-diazaspiro[3.5]nonane diHCl 2-oxa, 5,8-diaza Dual nitrogen atoms for enhanced binding affinity Tested as sigma receptor (S1R) ligand with agonist/antagonist potential .

Pharmacological and Physicochemical Properties

  • Spirocyclic Rigidity: All spiro[3.5]nonane derivatives exhibit reduced conformational flexibility, which enhances target selectivity. For example, 2,7-diazaspiro[3.5]nonane derivatives show specificity for sigma-1 receptors (S1R) over sigma-2 subtypes .
  • Salt Forms: HCl or hemioxalate salts (e.g., 2-Fluoro-7-azaspiro[3.5]nonane HCl) are common to improve aqueous solubility, critical for in vivo efficacy .

Medicinal Chemistry

  • Sigma Receptor Ligands: 2,7-Diazaspiro[3.5]nonane derivatives demonstrate dual agonist/antagonist profiles at S1R, with compound 4b showing in vivo antiallodynic effects in pain models . The target compound’s fluorine atoms may further modulate intrinsic activity.
  • EGFR Inhibitors: Substitution of spiro[3.5]nonane derivatives (e.g., 2-oxa-6-azaspiro[3.4]octane) in 4-anilinoquinazoline scaffolds improves inhibitory activity against lung cancer cell lines (HCC827, A549) .

Commercial Availability

  • Multiple spiro[3.5]nonane derivatives are available from suppliers like J&K Scientific and PharmaBlock, with prices ranging from $212–$593 per 100 mg .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.